Obatoclax mesylate

Catalog No.
S548181
CAS No.
803712-79-0
M.F
C21H23N3O4S
M. Wt
413.49002
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obatoclax mesylate

CAS Number

803712-79-0

Product Name

Obatoclax mesylate

IUPAC Name

(2Z)-2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

Molecular Formula

C21H23N3O4S

Molecular Weight

413.49002

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10-;

InChI Key

ZFKXDVMHNXPEIY-PEZBNFGJSA-N

SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Obatoclax; Obatoclax mesylate; GX 015-070; GX015-070; GX-015-070; GX 015070; GX015070; GX-015070; GX 05-070; GX15070MS.

Description

The exact mass of the compound Obatoclax mesylate is 317.15281 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

317.15281

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Díaz de Greñu B, Hernández PI, Espona M, Quiñonero D, Light ME, Torroba T, Pérez-Tomás R, Quesada R. Synthetic Prodiginine Obatoclax (GX15-070) and Related Analogues: Anion Binding, Transmembrane Transport, and Cytotoxicity Properties. Chemistry. 2011 Nov 9. doi: 10.1002/chem.201101547. [Epub ahead of print] PubMed PMID: 22069220.
2: Lieber J, Ellerkamp V, Wenz J, Kirchner B, Warmann SW, Fuchs J, Armeanu-Ebinger S. Apoptosis sensitizers enhance cytotoxicity in hepatoblastoma cells. Pediatr Surg Int. 2011 Oct 5. [Epub ahead of print] PubMed PMID: 21971946.
3: Martínez-Paniagua MA, Baritaki S, Huerta-Yepez S, Ortiz-Navarrete VF, González-Bonilla C, Bonavida B, Vega MI. Mcl-1 and YY1 inhibition and induction of DR5 by the BH3-mimetic Obatoclax (GX15-070) contribute in the sensitization of B-NHL cells to TRAIL apoptosis. Cell Cycle. 2011 Aug 15;10(16):2792-805. Epub 2011 Aug 15. PubMed PMID: 21822052.
4: Jóna A, Khaskhely N, Buglio D, Shafer JA, Derenzini E, Bollard CM, Medeiros LJ, Illés A, Ji Y, Younes A. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors. Exp Hematol. 2011 Oct;39(10):1007-1017.e1. doi: 10.1016/j.exphem.2011.07.002. Epub 2011 Jul 20. PubMed PMID: 21767511; PubMed Central PMCID: PMC3177003.
5: Acoca S, Cui Q, Shore GC, Purisima EO. Molecular dynamics study of small molecule inhibitors of the Bcl-2 family. Proteins. 2011 Sep;79(9):2624-36. doi: 10.1002/prot.23083. Epub 2011 Jun 30. PubMed PMID: 21721047.
6: Herishanu Y, Gibellini F, Njuguna N, Hazan-Halevy I, Farooqui M, Bern S, Keyvanfar K, Lee E, Wilson W, Wiestner A. Activation of CD44, a receptor for extracellular matrix components, protects chronic lymphocytic leukemia cells from spontaneous and drug induced apoptosis through MCL-1. Leuk Lymphoma. 2011 Sep;52(9):1758-69. Epub 2011 Jun 8. PubMed PMID: 21649540.
7: Paik PK, Rudin CM, Pietanza MC, Brown A, Rizvi NA, Takebe N, Travis W, James L, Ginsberg MS, Juergens R, Markus S, Tyson L, Subzwari S, Kris MG, Krug LM. A phase II study of obatoclax mesylate, a Bcl-2 antagonist, plus topotecan in relapsed small cell lung cancer. Lung Cancer. 2011 Dec;74(3):481-5. Epub 2011 May 26. PubMed PMID: 21620511.
8: Brem EA, Thudium K, Khubchandani S, Tsai PC, Olejniczak SH, Bhat S, Riaz W, Gu J, Iqbal A, Campagna R, Knight J, Mavis C, Hoskin P, Deeb G, Gibbs JF, Fetterly G, Czuczman MS, Hernandez-Ilizaliturri FJ. Distinct cellular and therapeutic effects of obatoclax in rituximab-sensitive and -resistant lymphomas. Br J Haematol. 2011 Jun;153(5):599-611. doi: 10.1111/j.1365-2141.2011.08669.x. Epub 2011 Apr 15. PubMed PMID: 21492126; PubMed Central PMCID: PMC3092002.
9: Dean EJ, Cummings J, Roulston A, Berger M, Ranson M, Blackhall F, Dive C. Optimization of circulating biomarkers of obatoclax-induced cell death in patients with small cell lung cancer. Neoplasia. 2011 Apr;13(4):339-47. PubMed PMID: 21472138; PubMed Central PMCID: PMC3071082.
10: Heidari N, Hicks MA, Harada H. GX15-070 (obatoclax) overcomes glucocorticoid resistance in acute lymphoblastic leukemia through induction of apoptosis and autophagy. Cell Death Dis. 2010 Sep 16;1:e76. PubMed PMID: 21364679; PubMed Central PMCID: PMC3032343.

Explore Compound Types